(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-Bulgarene is a chemical compound with the molecular formula C15H24 . It is a sesquiterpene, a class of terpenes that consist of three isoprene units. The compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Epsilon-Bulgarene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Scientific Research Applications
Epsilon-Bulgarene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms.
Biology: The compound’s biological activity is of interest for its potential use in developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Epsilon-Bulgarene is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Alpha-Bulgarene: Another sesquiterpene with a similar structure but different stereochemistry.
Beta-Bulgarene: Differing in the position of double bonds and functional groups.
Gamma-Bulgarene: Another isomer with unique properties and applications.
Uniqueness
Epsilon-Bulgarene is unique due to its specific stereochemistry and the resulting biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
15890-31-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1 |
InChI Key |
NOLWRMQDWRAODO-RRFJBIMHSA-N |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2 |
Canonical SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.